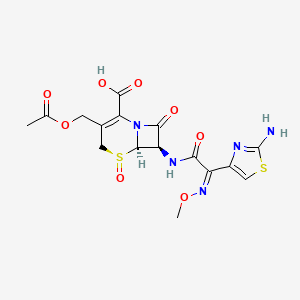
Ceftioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a semisynthetic compound that is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It is used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea .
Méthodes De Préparation
Ceftioxide is synthesized through a series of chemical reactions involving the incorporation of an aminothiazolyl group into the cephalosporin nucleus. The synthetic route typically involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the desired functional groups. Industrial production methods often utilize large-scale fermentation processes followed by chemical modification to produce the final compound .
Analyse Des Réactions Chimiques
Ceftioxide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Ceftioxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-lactamase resistance and antibiotic activity.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its efficacy in treating various bacterial infections and its safety profile in different patient populations.
Industry: Utilized in the development of new antibiotics and in the study of large-scale production methods for cephalosporins .
Mécanisme D'action
Ceftioxide exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death of the bacteria . The molecular targets of this compound are the PBPs, and the pathways involved include the inhibition of peptidoglycan cross-linking, which is essential for bacterial cell wall integrity .
Comparaison Avec Des Composés Similaires
Ceftioxide is similar to other third-generation cephalosporins such as ceftriaxone, cefotaxime, and cefuroxime. it has unique properties that distinguish it from these compounds:
Ceftriaxone: Has a longer half-life and better penetration into the meninges compared to this compound.
Cefotaxime: Similar in spectrum but differs in its metabolic stability and resistance to beta-lactamase hydrolysis.
Cefuroxime: Has a different spectrum of activity and is used for different types of infections. These similarities and differences highlight the unique properties of this compound, making it a valuable antibiotic in specific clinical scenarios .
Propriétés
Numéro CAS |
69132-42-9 |
|---|---|
Formule moléculaire |
C16H17N5O8S2 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(5S,6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-,31+/m1/s1 |
Clé InChI |
MMQXRUYUBYWTDP-KEIGCJKLSA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)[S@@](=O)C1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


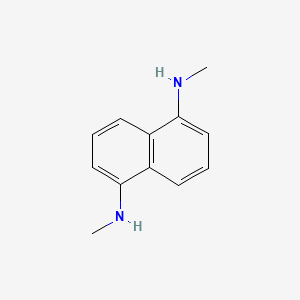
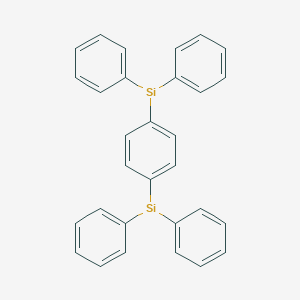
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
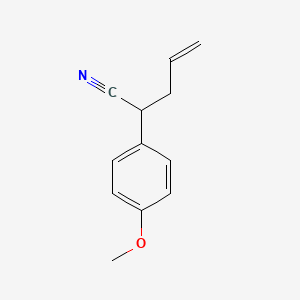
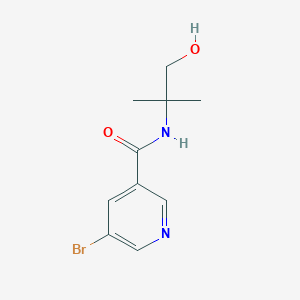

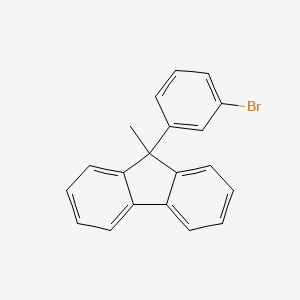
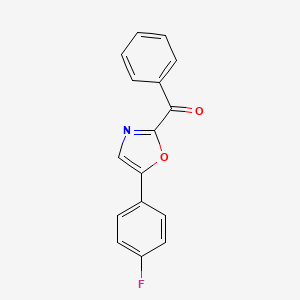


![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
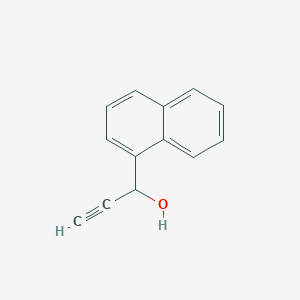
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
